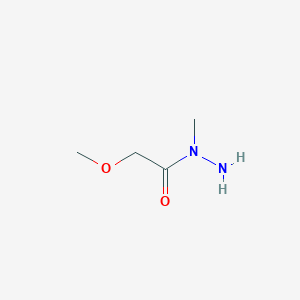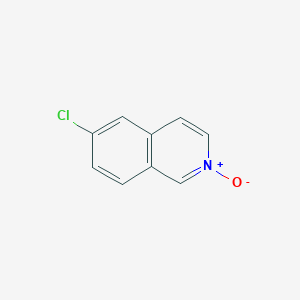
4-diazoheptane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diazoheptane-3,5-dione (4-DHD) is an organic compound with a variety of applications in biological and chemical research. It is a diazo compound, meaning it contains two nitrogen atoms in place of a carbon-carbon double bond, and is a colorless solid that is soluble in organic solvents. 4-DHD has been used in a variety of research applications, including synthesis of organic compounds, inorganic chemistry, and drug development. It is also used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules.
Aplicaciones Científicas De Investigación
4-diazoheptane-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, inorganic chemistry, and drug development. It has been used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, 4-diazoheptane-3,5-dione has been used in the synthesis of fluorescent dyes, which have been used in the detection of proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 4-diazoheptane-3,5-dione is not fully understood. It is believed to act as a proton acceptor, which can facilitate the formation of a variety of compounds by the addition of a proton to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-diazoheptane-3,5-dione are not fully understood. It is believed that 4-diazoheptane-3,5-dione can act as an electron acceptor, which can facilitate the formation of a variety of compounds by the addition of an electron to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-diazoheptane-3,5-dione in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 4-diazoheptane-3,5-dione in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. In addition, its reactivity can make it difficult to control the reaction conditions.
Direcciones Futuras
For the use of 4-diazoheptane-3,5-dione include further exploration of its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 4-diazoheptane-3,5-dione and to develop new methods for its synthesis. Finally, further research is needed to understand the biochemical and physiological effects of 4-diazoheptane-3,5-dione and to identify potential therapeutic applications.
Métodos De Síntesis
4-diazoheptane-3,5-dione is synthesized by the reaction of a diazonium salt with a suitable nucleophile, such as an alcohol or amine. The reaction produces a diazo compound, which is then reduced to 4-diazoheptane-3,5-dione. The reaction is typically carried out in aqueous solution, and the reaction is catalyzed by a suitable base, such as sodium hydroxide or potassium hydroxide.
Propiedades
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropionyldiazomethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)

![5-chloro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B6618957.png)

![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)


![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)



